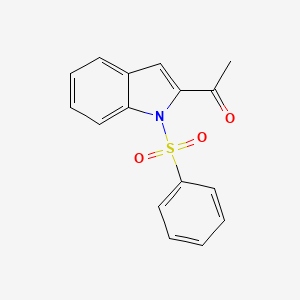
1H-Indole, 2-acetyl-1-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2-acetyl-1-(phenylsulfonyl)-: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- typically involves the reaction of indole derivatives with acetylating and sulfonylating agents. One common method is the Larock indole annulation reaction, which uses palladium(II) acetate, 1,1′-bis(diphenylphosphino) ferrocene (dppf), and potassium bicarbonate (KHCO3) in DMF at 110°C to produce the desired indole derivative with high regioselectivity .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to the delocalization of π-electrons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-acetyl-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to multiple receptors and enzymes, thereby modulating their activity. For example, indole derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation and viral replication .
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)pyrrole: A heterocyclic building block used in various organic syntheses.
1-(Phenylsulfonyl)-2-indolylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Uniqueness: 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- is unique due to the presence of both acetyl and phenylsulfonyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups with the indole nucleus provides a versatile scaffold for the development of new compounds with diverse biological activities.
Eigenschaften
CAS-Nummer |
117966-22-0 |
|---|---|
Molekularformel |
C16H13NO3S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
1-[1-(benzenesulfonyl)indol-2-yl]ethanone |
InChI |
InChI=1S/C16H13NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-11H,1H3 |
InChI-Schlüssel |
XBQURWIIONNAKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


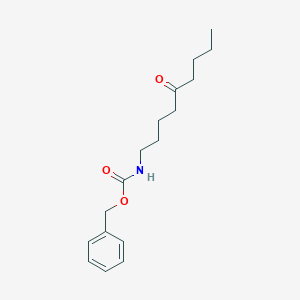
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
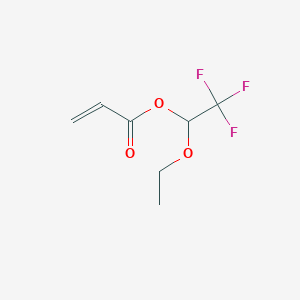
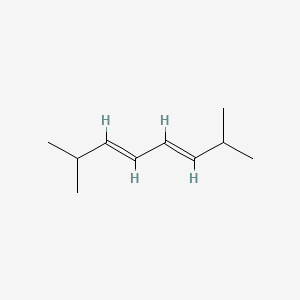
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)
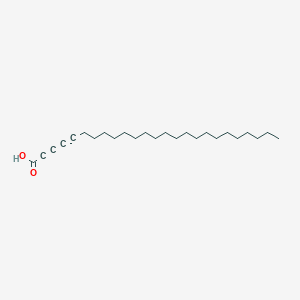
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)


![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
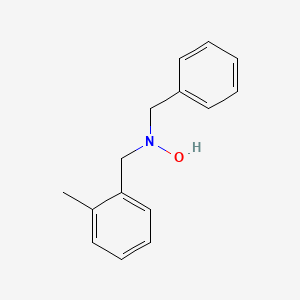
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
